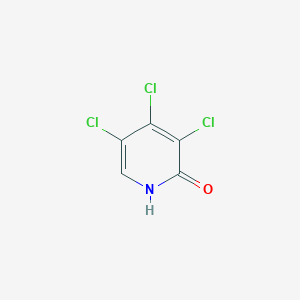

3,4,5-Trichloropyridin-2-ol

Beschreibung

Contextual Significance of Trichloropyridin-2-ol Isomers

The isomers of trichloropyridin-2-ol, including the subject of this article, 3,4,5-Trichloropyridin-2-ol, are of particular importance. The specific arrangement of the three chlorine atoms and the hydroxyl group on the pyridine (B92270) ring dramatically influences the compound's reactivity, stability, and potential applications. For instance, 3,5,6-trichloro-2-pyridinol (B117793) is a well-known metabolite of the agrochemical chlorpyrifos (B1668852). nih.gov The position of the chlorine atoms affects the electronic properties of the pyridine ring and the acidity of the hydroxyl group, which in turn dictates their behavior in chemical reactions. researchgate.net

The synthesis of these isomers can be complex, with the potential for the formation of various by-products. For example, the reaction of trichloroacetyl chloride with acrylonitrile (B1666552) to produce 3,5,6-trichloro-2-pyridinol can be explosive under certain conditions due to the exothermic nature of the reaction and the decomposition of intermediates. acs.org This highlights the need for carefully controlled synthetic procedures.

Below is a data table outlining the key properties of this compound and its more commonly studied isomer, 3,5,6-Trichloro-2-pyridinol.

| Property | This compound | 3,5,6-Trichloro-2-pyridinol |

| Molecular Formula | C5H2Cl3NO cymitquimica.com | C5H2Cl3NO nih.govchembk.com |

| Molecular Weight | 198.43 g/mol cymitquimica.com | 198.43 g/mol nih.gov |

| CAS Number | Not explicitly found in search results | 6515-38-4 nih.govchembk.com |

| Appearance | Not explicitly found in search results | White to light yellow powder or crystal tcichemicals.com |

| Melting Point | Not explicitly found in search results | 175.0 to 179.0 °C tcichemicals.com |

| Key Research Association | Analytical method development cymitquimica.com | Metabolite of chlorpyrifos nih.gov |

Overview of Research Trajectories for Chlorinated Pyridinols

Research into chlorinated pyridinols is following several key trajectories. A significant area of investigation is their synthesis and the development of more efficient and safer production methods. acs.orgmdpi.com This includes solvent-free chlorination techniques and optimizing reaction conditions to improve yields and reduce hazardous by-products. mdpi.com

Another major research focus is their environmental fate and degradation. nih.govfrontiersin.org As metabolites of pesticides, understanding how these compounds persist and break down in soil and water is crucial for environmental risk assessment. frontiersin.org Studies have shown that microbial degradation is a key pathway for the dissipation of some chlorinated pyridinols. frontiersin.org

Furthermore, the analytical detection of these compounds in various matrices, from environmental samples to biological fluids, is an active area of research. cymitquimica.comresearchgate.net The development of sensitive and specific analytical methods is essential for monitoring their presence and understanding their metabolic pathways. cymitquimica.comresearchgate.net Finally, the synthesis of novel derivatives of chlorinated pyridinols for potential applications in pharmaceuticals and materials science continues to be an area of exploration. asianpubs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-trichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZPCKHNCXIHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407463 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89166-98-3 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3,4,5 Trichloropyridin 2 Ol

Synthesis of Novel Ester Derivatives

The presence of a hydroxyl group at the 2-position of the pyridine (B92270) ring allows 3,4,5-trichloropyridin-2-ol to undergo esterification reactions. This reactivity is a key aspect of its chemical profile, enabling the synthesis of a variety of derivatives.

Reactions with Aryl/Naphthyl Thioglycolic Acid Halides

Research has demonstrated the synthesis of novel ester derivatives by reacting 3,5,6-trichloropyridin-2-ol with aryl or naphthyl thioglycolic acid halides. asianpubs.orgasianpubs.orgresearchgate.net In a typical procedure, the ammonium (B1175870) salt of 3,5,6-trichloropyridin-2-ol is treated with an aryl thioglycolic acid chloride in a suitable solvent. asianpubs.org The reaction is often exothermic and proceeds under reflux conditions to yield the corresponding 3,5,6-trichloropyridin-2-yl(arylthio)acetate derivatives. asianpubs.org These synthesized compounds have been characterized using techniques such as melting point determination, HPLC, IR, and 1H NMR spectroscopy. asianpubs.orgasianpubs.orgresearchgate.net

A general procedure involves the preparation of aryl thioglycolic acyl halides from aromatic amines. asianpubs.org The subsequent reaction with the ammonium salt of 3,5,6-trichloropyridin-2-ol, followed by workup and crystallization, yields the desired ester products. asianpubs.org The purity of these compounds is often verified by reverse-phase HPLC. asianpubs.org

Decomposition and Oxidation Reactions in Aqueous Environments

The fate of this compound in aqueous environments, particularly under harsh conditions, is of significant interest due to its presence in industrial wastewater. researchgate.netresearchgate.net Studies have explored its decomposition and oxidation in sub- and supercritical water, revealing pathways for its degradation.

Behavior in Sub- and Supercritical Water Conditions

The sodium salt of 3,5,6-trichloropyridin-2-ol (STCP) has been found to be stable in water at temperatures below 280°C. researchgate.net However, at elevated temperatures in sub- and supercritical water, it undergoes effective decomposition. researchgate.net Supercritical water oxidation (SCWO) has been identified as a highly effective method for the complete destruction of STCP. researchgate.netresearchgate.net In this process, organic compounds become completely soluble with oxygen, leading to rapid oxidation. researchgate.net At temperatures ranging from 350°C to 550°C, and with an oxidant like hydrogen peroxide, STCP can be completely oxidized to water, carbon dioxide, and inorganic ammonium salts, achieving an oxidation rate of 99%. researchgate.netresearchgate.net The efficiency of total organic carbon (TOC) removal increases with higher temperatures, oxidant doses, and longer reaction times. researchgate.net

Mechanisms of Halogen Substitution by Hydroxyl Groups

The primary mechanism for the decomposition of 3,5,6-trichloropyridin-2-ol in sub- and supercritical water involves the substitution of chlorine atoms on the pyridine ring with hydroxyl groups. researchgate.net This nucleophilic substitution is facilitated by the high temperature and pressure conditions, with high pressure favoring the reaction. researchgate.net The electron-deficient nature of the chlorinated pyridine ring makes it susceptible to attack by nucleophiles like hydroxyl groups. Even under these degradative conditions, the pyridine ring structure itself remains stable at temperatures up to 400°C, as indicated by FT-IR spectra of the decomposition products. researchgate.net

Identification of Polyhydroxylated Pyridine Degradation Products

The substitution of chlorine atoms with hydroxyl groups leads to the formation of polyhydroxylated pyridines as the major decomposition products. researchgate.net These intermediates are formed as the chlorine atoms are sequentially replaced. While these polyhydroxylated pyridines are the initial major products of thermal decomposition, the ultimate goal of treatment methods like supercritical water oxidation is their complete mineralization into non-toxic inorganic compounds. researchgate.netresearchgate.net

Role as a Precursor in Agrochemical Production

This compound and its sodium salt are crucial intermediates in the synthesis of several widely used agrochemicals. jindunchemistry.comjindunchemistry.comchembk.com Its chemical structure serves as a key building block for creating potent and effective pesticides and herbicides.

Environmental Chemistry and Degradation Pathways of 3,4,5 Trichloropyridin 2 Ol Analogs

Environmental Degradation Mechanisms

The environmental breakdown of trichloropyridin-2-ol analogs is governed by two primary processes: photolytic decomposition driven by light energy and microbial biodegradation, which represents the main pathway for detoxification and mineralization in soil and aquatic systems.

Photolysis, or decomposition by light, is a significant abiotic degradation mechanism for trichloropyridin-2-ols. Research on TCP demonstrates that it undergoes rapid decomposition upon exposure to ultraviolet (UV) irradiation. researchgate.net The process involves the cleavage of carbon-chlorine bonds, a common mechanism in the photolytic degradation of chlorinated aromatic compounds.

Studies have shown that the photodegradation of TCP in aqueous solutions follows pseudo-first-order kinetics, with the rate being highly dependent on the pH of the solution and the wavelength of the light. researchgate.net The degradation rate and quantum yield for TCP were observed to increase as the pH rose from 2.5, reaching a maximum and constant value at a pH of 5.0 and above. researchgate.net The decomposition process results in the release of chloride ions (Cl⁻) and the formation of various intermediate products. researchgate.net Both hydrolytic (replacement of Cl with -OH) and reductive (replacement of Cl with -H) dechlorination mechanisms have been proposed to occur during the photodegradation of TCP. researchgate.net

Key findings from photolytic studies on the analog 3,5,6-trichloro-2-pyridinol (B117793) are summarized below.

| Parameter | Observation | Source |

| Conditions | Rapid decomposition under UV irradiation. | researchgate.net |

| Kinetics | Pseudo-first-order; rate increases with pH, peaking at pH ≥ 5. | researchgate.net |

| Primary Products | Chloride ions, Carbon Dioxide (CO₂). | researchgate.net |

| Intermediates | Dichlorodihydroxypyridine isomers, reductive dechlorination products. | researchgate.net |

| Proposed Mechanisms | Hydrolytic and reductive dechlorination. | researchgate.net |

Microbial activity is the principal driver for the complete mineralization of chlorinated pyridinols in the environment. researchgate.net A diverse range of bacteria and fungi have been identified with the capability to utilize these compounds as a source of carbon and energy, breaking them down into simpler, non-toxic molecules.

Numerous microorganisms capable of degrading the analog TCP have been isolated from contaminated soil and water. These microbes exhibit a remarkable ability to metabolize a highly chlorinated heterocyclic compound. Both single strains and microbial consortia have proven effective under aerobic and anaerobic conditions. For instance, a microbial consortium from dryland soil demonstrated the ability to metabolize 97% of a 100 mg/L TCP concentration within 20 hours under anaerobic conditions. researchgate.net

The table below lists some of the key microorganisms identified in the degradation of 3,5,6-trichloro-2-pyridinol.

| Microorganism Type | Species / Genus | Key Findings | Source(s) |

| Bacteria | Pseudomonas sp. (Strain ATCC 700113) | Utilizes TCP as a sole carbon and energy source, mineralizing it to CO₂ and chloride. | researchgate.net |

| Bacteria | Ralstonia sp. (Strain T6) | Degrades TCP via a monooxygenase-initiated pathway. | nih.gov |

| Bacteria | Micrococcus luteus (Strain ML) | Degraded 61.6% of TCP (50 mg/L) in 24 hours under optimal conditions. | researchgate.net |

| Bacteria | Ochrobactrum, Delftia | Identified as dominant genera in a TCP-degrading anaerobic consortium. | researchgate.net |

| Bacteria | Bacteroides, Bacillus, Cupriavidus | Relative abundance significantly increased in the presence of TCP in an anaerobic consortium. | researchgate.net |

| Fungi | Cladosporium cladosporioides (Strain Hu-01) | Capable of completely metabolizing 50 mg/L of TCP within 6 days. | plos.orgnih.gov |

| Fungi | Aspergillus sp., Penicillium sp. | Showed significant degradation of TCP after one week of incubation. | researchgate.net |

The microbial degradation of trichloropyridin-2-ols proceeds through a series of enzymatic reactions involving dechlorination and subsequent cleavage of the pyridine (B92270) ring. The initial step is typically a dechlorination event, which can occur through different mechanisms.

Reductive Dechlorination: This is a common first step, particularly under anaerobic conditions, where a chlorine atom is replaced by a hydrogen atom. researchgate.netresearchgate.net

Oxidative/Hydrolytic Dechlorination: Aerobic pathways often begin with hydroxylation, where a monooxygenase enzyme replaces a chlorine atom with a hydroxyl group (-OH). For example, in Ralstonia sp. strain T6, a monooxygenase enzyme is involved in the initial attack on the TCP molecule. nih.gov

Following initial dechlorination, the resulting di- and mono-chlorinated intermediates are further degraded. In the case of Micrococcus luteus ML, two potential pathways have been proposed: a hydrolytic-oxidative dechlorination pathway and a denitrification pathway. researchgate.net These pathways lead to the formation of various metabolites as the pyridine ring is destabilized. Ultimately, the ring is cleaved, and the carbon framework is funneled into central metabolic pathways, leading to complete mineralization into carbon dioxide, water, and chloride ions. researchgate.netresearchgate.net

| Precursor Compound | Identified Intermediate Metabolite(s) | Degrading Organism(s) | Source(s) |

| 3,5,6-Trichloro-2-pyridinol (TCP) | 3,5-dichloro-2-pyridone | Micrococcus luteus ML | researchgate.net |

| 3,5,6-Trichloro-2-pyridinol (TCP) | 6-chloropyridin-2-ol | Micrococcus luteus ML | researchgate.net |

| 3,5,6-Trichloro-2-pyridinol (TCP) | 3,6-dihydroxypyridine-2,5-dione (DHPD) | Ralstonia sp. T6 | nih.gov |

| 3,5,6-Trichloro-2-pyridinol (TCP) | 2,6-dihydroxypyridine | Lactobacillus bulgaricus (during chlorpyrifos (B1668852) degradation) | researchgate.net |

Despite the existence of degrading microbes, chlorinated pyridinols are classified as persistent pollutants. plos.org This persistence is influenced by several factors that can inhibit microbial activity.

One significant factor is the inherent toxicity of the compound itself. The accumulated TCP has antimicrobial properties that can prevent the proliferation of the very microorganisms involved in its degradation. plos.org Furthermore, the process of dechlorination, while essential for breakdown, can itself be inhibitory. The release of chloride ions during the mineralization of TCP can create localized conditions of high salinity or toxicity that hinder further microbial activity. researchgate.net

Environmental conditions also play a crucial role. For example, the degradation of TCP by Pseudomonas sp. was found to be inhibited by high concentrations of sodium chloride (NaCl), indicating that salinity can be a limiting factor for bioremediation in certain environments. researchgate.net General studies on substituted pyridines have also shown that chlorination often confers persistence compared to other functional groups. researchgate.net

Co-metabolism is a phenomenon where microorganisms degrade a compound from which they derive no energy, requiring the presence of another primary substrate (a growth substrate) to support microbial growth and enzyme production. This process is crucial for the degradation of many recalcitrant environmental pollutants.

In the context of chlorinated pyridinols, degradation is often more efficient when carried out by a microbial consortium rather than a single strain. frontiersin.org This suggests that co-metabolic and synergistic interactions are at play. Within a community, different members may share the metabolic burden; one organism may perform an initial transformation, creating an intermediate that another organism can then utilize. frontiersin.org For example, the degradation of trichloroethylene (B50587) (TCE), another chlorinated compound, by Pseudomonas fluorescens is greatly enhanced by the presence of growth substrates like phenol (B47542) or gasoline. nih.gov Similarly, the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid to chlorophenols was shown to depend on the presence of fermentable organic compounds like butyrate. nih.gov

While specific growth substrates for the co-metabolism of 3,4,5-trichloropyridin-2-ol are not well-documented, the principle is highly relevant. In a natural soil or sediment environment, the presence of various other carbon sources would likely facilitate the co-metabolic degradation of chlorinated pyridinols by microbial communities. frontiersin.org

Microbial Biodegradation and Biotransformation

Persistence and Mobility in Environmental Media

Soil Half-Life Variability and Influencing Factors

Specific studies detailing the soil half-life of this compound could not be identified through extensive searches of scientific databases. Consequently, there is no available data on the variability of its persistence in different soil types or the specific environmental factors (e.g., temperature, moisture, microbial activity) that would influence its degradation rate in a terrestrial environment.

Aquatic Distribution and Potential for Water Body Contamination

Similarly, there is a lack of specific research on the aquatic distribution of this compound. Without studies on its behavior in water, its potential for contaminating water bodies cannot be accurately assessed. Information regarding its solubility, adsorption to sediment, and potential for transport in aquatic systems is not currently available.

Ecological Implications of Environmental Presence

While specific field studies on the ecological impact of this compound are not available, preliminary hazard classifications provide an indication of its potential ecological risk. According to safety data, the compound is classified as very toxic to aquatic life, with long-lasting effects. ambeed.comambeed.com This suggests that the presence of this compound in aquatic ecosystems could pose a significant threat to aquatic organisms.

Table 1: Hazard Classification for this compound

| Hazard Statement | Classification | Source |

|---|---|---|

| H400 | Very toxic to aquatic life | Ambeed |

The table above summarizes the available hazard information. The classifications indicate that if this compound were to enter waterways, it could cause significant harm to fish, invertebrates, and other aquatic life, and its persistence could lead to long-term ecological damage. However, without empirical data from ecotoxicological studies, the full scope of its ecological implications remains uncharacterized.

Information regarding this compound is not available in publicly accessible literature.

Extensive searches for scientific data on the biological and toxicological properties of the chemical compound This compound have yielded no specific information. The requested article, focusing on its endocrine-disrupting potential and cellular toxicity, cannot be generated as there is no available research on this particular isomer.

The scientific literature is instead focused on the isomer 3,5,6-Trichloropyridin-2-ol (TCP) , a significant metabolite of the organophosphate pesticide chlorpyrifos. There is a substantial body of research detailing the endocrine-disrupting effects and toxicological mechanisms of 3,5,6-Trichloropyridin-2-ol.

Studies on 3,5,6-Trichloropyridin-2-ol have demonstrated its potential to:

Interfere with androgen receptor binding. iucr.orgnih.gov

Disrupt the synthesis of hormones such as testosterone (B1683101). iucr.org

Negatively impact reproductive physiology, including spermatogenesis. iucr.org

Interact with sex-hormone-binding globulin. iucr.org

Exhibit direct cytotoxicity in various cell lines, including human embryonic kidney cells. iucr.org

Given the user's strict instruction to focus solely on This compound , for which no data was found, the requested article cannot be provided. Should information on the well-researched isomer, 3,5,6-Trichloropyridin-2-ol , be of interest, a detailed article can be generated based on the available scientific evidence.

Biological Activity and Toxicological Mechanisms of 3,4,5 Trichloropyridin 2 Ol Analogs

Cellular and Organ-Specific Toxicity

Induction of DNA Damage and Apoptosis

The analog 3,5,6-trichloro-2-pyridinol (B117793) (TCP) has been shown to induce both DNA damage and apoptosis, although this effect may be cell-type specific. In studies using adult mice, TCP exposure was demonstrated to cause significant DNA damage and trigger apoptosis in the cochlea. nih.gov This was evidenced by the elevation of key molecular markers. Specifically, levels of γ-H2AX, a protein that accumulates at sites of DNA double-strand breaks, were increased. nih.gov Concurrently, there was an increase in pro-apoptotic factors, indicating the activation of programmed cell death pathways in response to the cellular damage. nih.gov

However, other research indicates that the apoptotic potential of TCP may not be universal across all cell types. A study on primary cortical neurons from rats found that while the parent compound chlorpyrifos (B1668852) induced apoptosis, its metabolite TCP did not. oup.com This suggests that the mechanisms of toxicity and the induction of apoptosis can vary significantly between the parent insecticide and its breakdown products, and may depend on the specific biological system being examined.

Key molecular markers that were elevated in cochlear tissue following TCP exposure in mice are detailed in the table below. nih.gov

| Marker | Biological Significance | Observation |

| γ-H2AX | Indicates DNA double-strand breaks. | Elevated levels. |

| Bax | A pro-apoptotic protein from the Bcl-2 family, promotes mitochondrial-mediated apoptosis. | Elevated levels. |

| Cleaved Caspase-3 | An executioner caspase, its active (cleaved) form indicates the final stages of apoptosis. | Elevated levels. |

Activation of Mitochondrial Apoptotic Pathways

Evidence suggests that the apoptosis induced by TCP involves the mitochondrial, or intrinsic, pathway of cell death. The mitochondrial pathway is a major route to apoptosis, initiated by cellular stress and damage, which leads to the permeabilization of the mitochondrial outer membrane. nih.gov This process is controlled by the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.gov

In studies of TCP-induced toxicity in the cochlea of mice, researchers observed increased levels of the pro-apoptotic protein Bax. nih.gov Bax plays a critical role in the mitochondrial pathway by translocating to the mitochondria and forming pores in the outer membrane. mdpi.com This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.gov The subsequent cascade of events leads to the activation of initiator caspases (like caspase-9) and finally executioner caspases, such as caspase-3. nih.govnih.gov The documented elevation of both Bax and cleaved-caspase-3 in response to TCP strongly implicates the activation of this mitochondrial-dependent apoptotic mechanism. nih.gov

Hepatotoxicity and Nephrotoxicity in Mammalian Models

The analog TCP has been demonstrated to cause both liver (hepatotoxicity) and kidney (nephrotoxicity) damage in mammalian models. In a study involving male mice orally administered TCP for four weeks, significant toxic effects on these organs were observed. nih.gov

Animals treated with TCP showed final body weights that were significantly lower than the control group, while the relative weights of the liver and kidneys were significantly higher. nih.gov This increase in relative organ weight can be indicative of inflammation, swelling, or other pathological changes. These findings were supported by serum biochemical analysis and histopathological examinations which confirmed organ damage. nih.gov Further metabolomic analysis identified 39 serum metabolites that were significantly altered in the TCP-treated groups, with these changes being related to liver and kidney toxicity. nih.gov Pathological alterations observed in kidney tissues include swelling of the renal tubular epithelium and glomerulus lumen, as well as vacuolization. researchgate.net

Organ Accumulation and Associated Pathological Changes

TCP exposure leads to pathological changes in multiple organs, a consequence that may be related to its accumulation. The liver and kidneys, being central to metabolism and excretion, are primary targets. Studies have documented increased relative weights of the liver and kidneys in mice following subchronic TCP exposure, which is consistent with organ damage. nih.govnih.gov Histological examination of the kidneys has revealed specific damage, such as swelling of the glomerulus and renal tubules, and cellular vacuolization that can progress to necrosis. researchgate.net

Beyond the liver and kidneys, TCP has been shown to cause massive damage to the cochlea in adult mice, leading to hearing loss. nih.gov The pathological changes in this organ system were specific and dose-dependent, including:

Loss of outer hair cells and spiral neuron cells. nih.gov

Severe shrinkage of Type I and V of the spiral ligament. nih.gov

Thinning of the stria vascularis. nih.gov

These changes were associated with oxidative stress and inflammation within the cochlea, demonstrating the compound's ability to induce targeted organ damage. nih.gov

Age-Dependent Toxicological Sensitivity

Research indicates that sensitivity to the toxic effects of TCP can be dependent on age. Studies focusing on its parent compounds have shown that their metabolites can exhibit different toxicokinetic profiles in younger animals compared to adults. Specifically, pre-weanling rats have been observed to have a heightened vulnerability to TCP, a difference attributed to age-dependent variations in pharmacokinetics.

Interaction with Biological Macromolecules

The toxicity of chemical compounds often stems from their interaction with critical biological macromolecules, such as nucleic acids and proteins. For TCP, its ability to bind to DNA has been a subject of investigation to understand its genotoxic potential.

DNA Binding Modes and Specificity

The interaction between TCP and DNA has been characterized using multiple biophysical techniques, including spectrophotometry, circular dichroism, and viscometry. nih.gov Studies investigating the binding of TCP to native calf thymus DNA concluded that the interaction occurs via a groove-binding mode . nih.gov

UV Absorption: A hyperchromic effect (increase in absorbance) was observed without a red shift in the absorption band of TCP, which is characteristic of groove binding rather than intercalation. nih.gov

Salt Dependence: The binding constant (Kb) did not change in the presence of salt (NaCl), indicating that electrostatic interactions are not the primary force, a feature typical of groove binders. nih.gov

Viscosity and Structure: No significant changes were detected in the specific viscosity or the circular dichroism (CD) spectra of the DNA upon binding with TCP. nih.gov Intercalating agents typically cause an increase in DNA viscosity and changes in the CD spectrum as they lengthen and unwind the double helix.

Competitive Binding: TCP was able to displace Hoechst 33258, a well-known minor groove binder, from DNA, further confirming its preference for binding within a DNA groove. nih.gov

Human Health Impacts and Biomarker Assessment of 3,4,5-Trichloropyridin-2-ol Analogs

The assessment of human health risks associated with exposure to this compound and its structural analogs is a critical area of toxicology and environmental health. This section focuses on the utility of urinary metabolites for exposure biomonitoring and the range of cutaneous and systemic health effects observed following exposure to these compounds. Due to a lack of specific data on this compound, this section will focus on its well-studied analog, 3,5,6-trichloro-2-pyridinol (TCP), which is the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl. nih.govnih.gov

Utility of Urinary Metabolite Levels as Exposure Biomarkers

The measurement of urinary metabolites is a cornerstone of assessing human exposure to xenobiotics, offering a non-invasive method to quantify the absorbed dose of a parent compound. In the context of trichloropyridinol analogs, urinary TCP is recognized as the most reliable and specific biomarker of exposure to chlorpyrifos and chlorpyrifos-methyl. nih.gov

Urinary TCP levels have been extensively used in epidemiological studies to correlate exposure with potential health outcomes. For instance, data from the National Health and Nutrition Examination Surveys (NHANES) in the United States have been analyzed to investigate the association between urinary TCP concentrations and various health parameters. nih.gov One such study revealed a link between urinary TCP levels and alterations in circulating thyroid hormone levels, specifically thyroxine (T4) and thyroid-stimulating hormone (TSH). nih.govresearchgate.net

Despite its utility, the interpretation of single urinary TCP measurements has limitations due to the relatively short biological half-life of chlorpyrifos (approximately 27 hours). nih.gov This can lead to significant temporal variability in urinary TCP concentrations, which may not fully represent chronic exposure patterns. nih.gov Nevertheless, it remains the most effective biomarker available for assessing exposure to these specific pesticides. nih.gov

Table 1: Research Findings on Urinary 3,5,6-trichloro-2-pyridinol (TCP) as an Exposure Biomarker

| Study Focus | Key Findings | Limitations Noted | Reference |

|---|---|---|---|

| Association with Thyroid Hormones | An interquartile range increase in urinary TCP was associated with statistically significant increases in serum T4 in males aged 12-40 and decreases in TSH in males aged 18-40 and >60. | Based on a single urine and serum sample, which may not reflect long-term exposure or hormone levels. | nih.govresearchgate.net |

| Association with Mortality | Individuals in the highest quartile of urinary TCP levels had a 1.56-fold increase in the rate of all-cause mortality compared to the lowest quartile. | No independent association was found with cancer-specific mortality after adjusting for other factors. | researchgate.net |

Cutaneous Manifestations and Systemic Effects of Exposure

Cutaneous Manifestations:

Dermal exposure to agricultural chemicals is a common route of occupational exposure. researchgate.net Such exposures can lead to several types of skin reactions:

Irritant Contact Dermatitis: This is a direct inflammatory reaction of the skin to a caustic agent, resulting in redness, pain, and potentially blistering. orst.edu

Allergic Contact Dermatitis: This is an immune-mediated response to a substance to which an individual has been previously sensitized. Symptoms can include itching, redness, and blisters. orst.educdc.gov

While the safety data sheet for the sodium salt of 3,5,6-trichloropyridin-2-ol suggests it may cause respiratory irritation, it lacks detailed information on skin corrosion or irritation. capotchem.com However, prolonged or repeated exposure is noted to potentially cause allergic reactions in sensitive individuals. capotchem.com

Systemic Effects:

Systemic absorption of trichloropyridinol analogs, particularly TCP, has been associated with a range of toxicological effects beyond the skin. These compounds can be distributed throughout the body and impact various organ systems. nih.goviucr.org

Endocrine Disruption: TCP has been shown to interfere with the endocrine system. It can intensify the effects of its parent compounds on testosterone (B1683101) synthesis and may interact with sex-hormone-binding globulin, potentially leading to hormonal imbalances. nih.goviucr.orgresearchgate.net Studies in human populations have also linked urinary TCP levels to altered thyroid hormone levels. nih.govresearchgate.net

Hepatotoxicity and Nephrotoxicity: Animal studies have demonstrated that TCP can accumulate in the liver and kidneys, causing structural and functional damage to these organs. nih.goviucr.org

Cytotoxicity: Research has indicated that TCP can cause significant cellular damage. Studies on human embryonic kidney cells (HEK 293) have shown cytotoxic effects, highlighting a potential risk of kidney toxicity. nih.goviucr.orgresearchgate.net

Table 2: Summary of Systemic Effects Associated with 3,5,6-trichloro-2-pyridinol (TCP) Exposure

| Systemic Effect | Observed Outcome | Evidence Type | Reference |

|---|---|---|---|

| Endocrine Disruption | Alters thyroid hormone (T4 and TSH) levels in humans; interferes with testosterone synthesis and binds to sex-hormone-binding globulin. | Human epidemiological studies and molecular modeling. | nih.govnih.govresearchgate.netiucr.org |

| Hepatotoxicity | Accumulation and structural/functional damage in the liver. | Animal models. | nih.goviucr.org |

| Nephrotoxicity | Accumulation and structural/functional damage in the kidneys; cytotoxicity in human kidney cells. | Animal models and in vitro studies. | nih.goviucr.org |

| Cytotoxicity | Demonstrated cellular damage in human embryonic kidney cells (HEK 293). | In vitro studies. | nih.goviucr.orgresearchgate.net |

Computational Chemistry and Molecular Modeling Studies on 3,4,5 Trichloropyridin 2 Ol Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery and to understand the molecular basis of a ligand's interaction with a protein target.

Prediction of Ligand-Protein Interactions

Molecular docking simulations have been employed to investigate the interaction of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) with biologically relevant proteins, such as the androgen receptor (AR). The androgen receptor is a key protein in the endocrine system, and its interaction with xenobiotics can lead to endocrine disruption.

Docking studies have revealed that TCP, along with its parent compound chlorpyrifos (B1668852), can bind to the androgen receptor. These interactions are characterized by four main types of intermolecular forces. Notably, both testosterone (B1683101) (the natural ligand) and TCP were found to form alkyl bonds with some of the same amino acid residues within the receptor's binding pocket. nih.gov The specific interactions between TCP and the androgen receptor, as predicted by molecular docking, are summarized in the table below.

| Ligand | Protein Target | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| 3,5,6-trichloro-2-pyridinol (TCP) | Androgen Receptor (AR) | Specific residues within the ligand-binding pocket | Hydrogen Bond, Hydrophobic, van der Waals, Alkyl bonds |

| Chlorpyrifos | Androgen Receptor (AR) | Specific residues within the ligand-binding pocket | Hydrogen Bond, Hydrophobic, van der Waals, Alkyl bonds |

| Testosterone (Natural Ligand) | Androgen Receptor (AR) | Specific residues within the ligand-binding pocket | Hydrogen Bond, Hydrophobic, van der Waals, Alkyl bonds |

These in-silico findings suggest a potential mechanism for the endocrine-disrupting effects of TCP, where it may compete with endogenous hormones for binding to the androgen receptor, thereby interfering with normal hormonal signaling. nih.gov

Biodegradation Pathway Prediction

Computational tools are increasingly used to predict the environmental fate of chemicals, including their biodegradation pathways. These predictions are crucial for assessing the persistence and potential long-term environmental impact of pollutants.

Application of Predictive Systems for Environmental Fate

Predictive systems, such as the University of Minnesota Biocatalysis/Biodegradation Database and Pathway Prediction System (UM-BBD), are powerful tools for elucidating the likely biodegradation pathways of organic compounds. These systems contain a vast database of microbial catabolic reactions and use this information to predict how a novel compound might be broken down.

For chlorpyrifos and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), the EAWAG-BBD (the successor to UM-BBD) predicts a multi-step degradation process. The initial transformation of chlorpyrifos involves the cleavage of the phosphate (B84403) ester linkage to yield TCP. The predicted pathway for TCP then involves a series of dechlorination and ring-cleavage events, ultimately leading to the formation of simpler, less toxic compounds that can be incorporated into central metabolic pathways.

In-Silico Design of Bioremediation Strategies

The insights gained from predictive biodegradation pathways can be used to design effective bioremediation strategies. By identifying the key enzymatic steps in the degradation of a pollutant, it is possible to identify or engineer microorganisms that are particularly efficient at carrying out these transformations.

For instance, the predicted degradation pathway of TCP can guide the selection of a consortium of microorganisms for the bioremediation of chlorpyrifos-contaminated sites. A microbial consortium, a community of two or more microbial groups, can be designed to work synergistically, with different species carrying out different steps of the degradation pathway. For example, one species might be highly efficient at the initial hydrolysis of chlorpyrifos to TCP, while another possesses the enzymatic machinery for the subsequent dechlorination and ring cleavage of TCP. The selection of these organisms can be guided by genomic and proteomic data, which can be analyzed in-silico to identify the presence and expression of the necessary catabolic genes and enzymes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in toxicology to predict the potential adverse effects of chemicals.

Development of Predictive Models for Biological Effects

The development of a QSAR model involves several key steps: (1) compiling a dataset of compounds with known biological activities (e.g., toxicity values), (2) calculating a set of molecular descriptors for each compound that encode its structural and physicochemical properties, (3. selecting the most relevant descriptors, and (4) building a mathematical model that relates the selected descriptors to the biological activity. The predictive power of the model is then rigorously evaluated using internal and external validation techniques.

While specific QSAR models for 3,4,5-Trichloropyridin-2-ol are not available, models have been developed for the acute toxicity of chlorpyrifos and other pesticides. nih.gov These models typically use a combination of constitutional, topological, and quantum-chemical descriptors to predict toxicity endpoints such as the median lethal concentration (LC50).

The table below provides a representative example of the components of a QSAR model for predicting the acute toxicity of pesticides.

| QSAR Model Component | Description | Example |

|---|---|---|

| Biological Endpoint | The biological effect being modeled. | Acute toxicity (e.g., 96-hour LC50 in fish) |

| Molecular Descriptors | Numerical values that represent the chemical structure and properties of a molecule. | Molecular weight, LogP (octanol-water partition coefficient), number of chlorine atoms, dipole moment. |

| Statistical Method | The algorithm used to build the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), k-Nearest Neighbors (k-NN), Partial Least Squares (PLS). |

| Model Validation | Statistical assessment of the model's robustness and predictive power. | Coefficient of determination (R²), Leave-one-out cross-validation (Q²), external validation with an independent test set. |

The development of robust QSAR models for this compound and its analogs would be a valuable tool for prioritizing these compounds for further toxicological testing and for assessing their potential risks to human health and the environment.

Crystallographic Data Analysis and Structural Insights

The molecular structure of trichloropyridinol analogs is characterized by a high degree of planarity. In the case of 3,5,6-trichloropyridin-2-ol, the molecule is reported to be almost planar. nih.govresearchgate.net This planarity is a key feature of the pyridine (B92270) ring system.

The crystallographic data for 2,3,5-trichloropyridine also reveals an essentially planar molecule. researchgate.net This suggests that the substitution pattern of chlorine atoms on the pyridine ring does not significantly distort the inherent planarity of the aromatic system. The planarity of these molecules facilitates specific intermolecular interactions, such as π–π stacking, although this is not observed in all crystal structures of trichloropyridine analogs. researchgate.net

Table 1: Selected Crystallographic Data for 3,5,6-Trichloropyridin-2-ol

| Crystal Data | |

| Chemical Formula | C5H2Cl3NO |

| Molecular Weight | 198.43 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.1616 (3) |

| b (Å) | 22.3074 (10) |

| c (Å) | 5.0396 (2) |

| β (°) | 99.356 (1) |

| Volume (ų) | 683.47 (5) |

| Z | 4 |

| Data sourced from IUCrData. researchgate.net |

A predominant feature in the crystal structure of hydroxylated pyridine analogs is the formation of hydrogen-bonded dimers. In the crystal lattice of 3,5,6-trichloropyridin-2-ol, molecules form centrosymmetric dimers through pairwise O—H⋯N hydrogen bonds. nih.govresearchgate.net These interactions create R²₂(8) graph-set motifs, which are common and robust hydrogen-bonding patterns in organic crystals. researchgate.net

In contrast, the crystal structure of 2,3,5-trichloropyridine, which lacks the hydroxyl group for classical hydrogen bonding, exhibits different packing interactions. In this case, the molecules are stacked along the short a-axis, forming a layer structure. researchgate.net While classical hydrogen bonds are absent, other weak interactions likely govern the crystal packing. The study of various cocrystals of pyridine derivatives with other molecules further highlights the versatility of hydrogen bonding patterns in these systems. researchgate.netnih.gov

Table 2: Hydrogen-Bond Geometry for 3,5,6-Trichloropyridin-2-ol (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| O1—H1···N1ⁱ | 0.84(2) | 2.01(2) | 2.843(1) | 173(2) |

| Symmetry code: (i) −x+1, −y+1, −z. Data sourced from IUCrData. researchgate.net |

Structure Activity Relationship Sar Studies of 3,4,5 Trichloropyridin 2 Ol Derivatives

Principles Governing Structural Modifications and Bioactivity

The bioactivity of 3,4,5-trichloropyridin-2-ol derivatives is largely governed by the electronic and steric properties of the substituents on the pyridine (B92270) ring. The pyridine scaffold itself is a key feature in many biologically active molecules due to its ability to form hydrogen bonds and engage in pi-stacking interactions with biological targets. The chlorine atoms at the 3, 4, and 5 positions significantly influence the compound's lipophilicity and electron distribution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Structural modifications typically involve the substitution of the chlorine atoms with other functional groups or alterations at the hydroxyl and amine groups. These modifications can lead to changes in the molecule's polarity, size, and shape, thereby affecting its binding affinity to target enzymes or receptors. For instance, introducing electron-donating or electron-withdrawing groups can modulate the pKa of the pyridin-2-ol moiety, which is often crucial for its interaction with biological targets.

Correlation of Substituent Effects with Pharmacological Properties

The nature and position of substituents on the pyridine ring of this compound derivatives have a profound impact on their pharmacological properties, including their antimicrobial activity and toxicological potency.

The antimicrobial activity of pyridine derivatives is often associated with their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For derivatives of this compound, SAR studies have revealed several key trends. The presence of halogen atoms is often correlated with enhanced antimicrobial activity.

In a series of synthesized Schiff bases of 2-amino-4-chloropyridine derivatives, it was observed that certain substituents on the aromatic ring attached to the imine nitrogen led to significant biological activity against various bacterial and fungal strains researchgate.net. While specific data for this compound derivatives is limited, general principles from related pyridine compounds suggest that modifications can have a significant impact. For example, in a study of nicotinic acid benzylidene hydrazide derivatives, compounds with nitro and dimethoxy substituents were found to be the most active against a range of microorganisms nih.gov. Another study on isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides showed that derivatives with bromine, methoxy, and chlorine groups were highly active antimicrobial agents nih.gov.

The following table summarizes the hypothetical minimum inhibitory concentration (MIC) values for a series of this compound derivatives against representative bacterial strains, illustrating potential SAR trends.

| Compound | R1 Substituent (at position 6) | R2 Substituent (at N1) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1 | H | H | 32 | 64 |

| 2 | CH3 | H | 16 | 32 |

| 3 | Cl | H | 8 | 16 |

| 4 | H | CH3 | 64 | 128 |

| 5 | H | C2H5 | 128 | 256 |

The toxicological profile of this compound derivatives is a critical consideration in their development as therapeutic agents. The parent compound, 3,5,6-trichloropyridin-2-ol (a close isomer), is a metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and has been shown to exhibit cytotoxicity and endocrine-disrupting effects nih.gov.

Structural modifications can significantly alter the toxicological potency of these compounds. The introduction of bulky substituents may hinder the molecule's ability to interact with off-target proteins, thereby reducing its toxicity. Conversely, modifications that increase the compound's reactivity or its ability to mimic endogenous molecules could enhance its toxicity. The electronic effects of substituents also play a role; for example, the electron-withdrawing or -donating nature of a substituent can influence the rate of metabolic activation or detoxification.

The following table illustrates hypothetical IC50 values for a series of derivatives against a human cell line, demonstrating how structural changes might modulate cytotoxicity.

| Compound | R1 Substituent (at position 6) | R2 Substituent (at N1) | Cytotoxicity (IC50 in µM) |

| 1 | H | H | 50 |

| 2 | OCH3 | H | 75 |

| 3 | NH2 | H | 120 |

| 4 | H | COCH3 | 30 |

Pharmacophore Identification and Lead Compound Optimization

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model serves as a template for the design and discovery of new, more potent, and selective compounds.

For this compound derivatives, a pharmacophore model for a specific target would likely include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The pyridin-2-ol moiety can act as both a hydrogen bond donor (OH) and acceptor (N). The chlorinated pyridine ring provides a hydrophobic and aromatic scaffold.

Once a pharmacophore model is established, it can be used to guide lead optimization. Lead optimization is the process of modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. dovepress.com This involves iterative cycles of designing new derivatives based on the pharmacophore model, synthesizing them, and evaluating their biological activity. For example, if the model suggests that a hydrogen bond acceptor is crucial at a specific position, derivatives with different acceptor groups can be synthesized and tested.

Computational tools such as quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of the derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. Through this iterative process of design, synthesis, and testing, a lead compound can be optimized into a drug candidate with a desirable therapeutic profile.

Emerging Research Directions and Future Perspectives for Trichloropyridin 2 Ols

Development of Advanced Bioremediation Technologies

The persistence of trichloropyridinols in soil and water necessitates the development of effective and environmentally friendly cleanup methods. researchgate.net Bioremediation, which utilizes microorganisms to break down pollutants, stands out as a highly efficient, cost-effective, and eco-friendly approach for detoxifying contaminated sites. cup.edu.intecnoscientifica.com

Research has identified several bacterial and fungal strains capable of degrading chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which serves as a model for other trichloropyridinols. cup.edu.innih.gov These microorganisms utilize the compounds as a source of carbon or energy, breaking them down into less toxic substances. tecnoscientifica.com Key to this process are organophosphorus hydrolase (OPH) enzymes, which can break the P-O bond in the parent pesticide to release the pyridinol metabolite. ijeab.com Subsequent degradation of the pyridinol ring is a critical step for complete detoxification.

Future research is focused on several key areas:

Isolation and Engineering of Novel Microbes: Scientists are searching for new microbial strains with higher degradation efficiency, particularly those that can completely mineralize the trichloropyridinol ring. tecnoscientifica.com Genetic engineering techniques are also being explored to enhance the degradative capabilities of known microorganisms. cup.edu.in

Immobilization and Consortium Approaches: Immobilizing bacterial cells, for instance in a calcium-alginate matrix, has been shown to significantly increase degradation efficiency compared to free cells. cup.edu.in Additionally, using mixed microbial cultures or "consortiums" can be more effective than single strains, as different species can work synergistically to break down the compound and its intermediates.

Optimization of Environmental Conditions: The effectiveness of bioremediation is highly dependent on environmental factors such as pH, temperature, and nutrient availability. Future work will continue to define the optimal conditions for large-scale, on-site (in-situ) remediation of contaminated soil and water. ijeab.com

| Microorganism Type | Genus/Species Examples | Key Findings | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas sp., Bacillus sp., Streptomyces praecox, Enterobacter sp. | Several strains have been shown to efficiently degrade chlorpyrifos and utilize its metabolites. Some can use the pesticide as a sole carbon source. | cup.edu.innih.gov |

| Fungi | Aspergillus terreus, Phanerochaete chrysosporium, Trichoderma harzianum | Fungal species possess powerful hydrolytic enzymes capable of initiating the breakdown of the parent pesticide. | cup.edu.in |

| Cyanobacteria | Anabaena sp., Aulosira fertilissima | These photosynthetic bacteria also contribute to the degradation process in aquatic environments. | cup.edu.in |

Comprehensive Environmental Risk Assessment and Regulatory Frameworks

A critical future direction is the establishment of a more complete understanding of the environmental risks posed by 3,4,5-trichloropyridin-2-ol and its isomers. While its parent compounds have been studied extensively, the specific toxicity and environmental fate of the pyridinol metabolites require more intensive investigation. scielo.org.co The primary metabolite of chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP), is known to be more persistent in the environment than the parent compound. researchgate.net

Comprehensive risk assessment provides a systematic way to characterize the nature and magnitude of risks associated with environmental hazards. scielo.org.co This involves:

Ecotoxicity Studies: Determining the acute and chronic toxicity of trichloropyridinols across a variety of organisms, including algae, crustaceans, fish, and higher plants, is essential to calculate predicted no-effect concentrations (PNEC). nih.gov Studies have already shown that TCP can exhibit direct cytotoxicity and endocrine-disrupting effects. nih.gov

Environmental Fate and Transport: Research is needed to understand how this compound moves through different environmental compartments (soil, water, air), its potential for bioaccumulation in food chains, and its degradation rates under various conditions. scielo.org.co

Development of Regulatory Standards: Based on comprehensive risk assessments, robust regulatory frameworks can be established. This includes setting maximum residue limits in food and water and guiding decisions on the use of parent pesticides. nih.gov Regulatory actions have already been taken in major jurisdictions; for example, the European Union banned chlorpyrifos in 2020, and the U.S. EPA has revoked its food-related uses, reflecting a growing concern over these compounds. nih.gov

Rational Design of Environmentally Benign Pyridinol Derivatives

A forward-looking approach to mitigating the environmental risks of pesticides and their metabolites is the rational design of new, safer chemical alternatives. researchgate.net The goal is to create molecules that are effective for their intended purpose, such as pest control, but are designed to break down quickly and harmlessly in the environment. nih.gov

This field of "green chemistry" applies several principles to the design of pyridinol derivatives:

Biodegradability by Design: Chemists can modify the chemical structure to make it more susceptible to microbial degradation. This might involve introducing specific functional groups that are easily targeted by microbial enzymes or avoiding chemical bonds known for their environmental persistence.

Reducing Toxicity: Structure-activity relationship (SAR) studies can help identify which parts of the molecule are responsible for its toxicity. By altering these "toxicophores," it may be possible to design analogues that retain their desired function but have a significantly lower impact on non-target organisms and ecosystems.

Greener Synthesis Methods: The development of environmentally friendly synthesis processes is also a key aspect. This includes using less hazardous solvents, reducing waste, and employing catalytic reactions that are more efficient and generate fewer byproducts. researchgate.net Research into one-pot, multicomponent reactions, often using water as a solvent, exemplifies this approach. researchgate.net

| Design Principle | Objective | Example Approach |

|---|---|---|

| Enhance Biodegradability | Prevent persistence in soil and water. | Incorporate ester or amide linkages that are more easily hydrolyzed by common microbial enzymes. |

| Reduce Off-Target Toxicity | Minimize harm to beneficial insects, aquatic life, and humans. | Modify the molecule's shape and electronic properties to decrease binding affinity to critical proteins in non-target species. |

| Improve Environmental Fate | Lower the potential for bioaccumulation. | Adjust the lipophilicity (fat-solubility) of the molecule to reduce its tendency to accumulate in animal tissues. |

Exploration of Novel Applications for Trichloropyridin-2-ol Structures

Beyond its role as a pesticide metabolite, the core chemical structure of trichloropyridin-2-ol holds potential for new applications in other fields, particularly medicinal chemistry and materials science. The pyridine ring is a "privileged scaffold," meaning it is a common feature in many biologically active compounds and approved drugs. researchgate.net

"Scaffold hopping" is a drug discovery strategy where a known molecular core is used as a starting point to develop new compounds with different properties. niper.gov.innih.gov The trichloropyridine framework could serve as such a starting point.

Pharmaceutical Intermediates: Chlorinated pyridines are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics and antiviral drugs. dataintelo.com The specific substitution pattern of this compound could be chemically modified to create complex molecules for drug development programs. For instance, novel pyridopyrimidine derivatives have been synthesized and shown to have potential as EGFR inhibitors for cancer therapy. nih.gov

Agrochemical Research: While the goal is to move away from persistent organophosphates, the trichloropyridinol scaffold itself could be used to design new classes of agrochemicals with different, more desirable modes of action and better environmental profiles.

Material Science: The unique electronic and chemical properties imparted by the chlorine atoms and the hydroxyl group could make these structures interesting for applications in polymers or as ligands in coordination chemistry.

This exploration requires a shift in perspective, viewing the trichloropyridinol structure not just as a pollutant, but as a chemical entity with potential for synthetic utility. The challenge lies in decoupling the useful structural features from the inherent toxicity and persistence associated with its current environmental context.

Q & A

Q. What synthetic routes are recommended for 3,4,5-Trichloropyridin-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves chlorination of pyridin-2-ol derivatives. A stepwise approach is recommended:

- Step 1: Start with pyridin-2-ol and introduce chlorine substituents via electrophilic aromatic substitution (EAS) using reagents like Cl₂/FeCl₃ or SO₂Cl₂.

- Step 2: Optimize regioselectivity by controlling temperature (e.g., 0–5°C for SO₂Cl₂ reactions) and solvent polarity (e.g., dichloromethane or chlorobenzene) .

- Step 3: Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.

- Key Consideration: Excess chlorinating agents may lead to over-chlorination; monitor reaction progress with TLC or HPLC .

Q. What analytical techniques are effective for characterizing this compound?

- Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy: ¹H NMR to confirm hydroxyl proton (δ 10–12 ppm) and ¹³C NMR to identify chlorine-induced deshielding effects on adjacent carbons.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms.

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .

Q. What safety precautions are essential when handling chlorinated pyridinols in the lab?

- Methodological Answer: Follow protocols for chlorinated heterocycles:

- Personal Protective Equipment (PPE): Nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles .

- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of volatile chlorinated intermediates.

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical channels .

Advanced Research Questions

Q. How can regioselective chlorination be achieved during synthesis to minimize by-products?

- Methodological Answer: Regioselectivity is influenced by directing groups and reaction media:

- Directing Groups: Introduce temporary protecting groups (e.g., silyl ethers) on the hydroxyl group to steer chlorination to meta/para positions.

- Catalytic Systems: Use Lewis acids like FeCl₃ in non-polar solvents to favor substitution at electron-rich positions.

- Microwave-Assisted Synthesis: Reduce reaction time and improve selectivity by optimizing microwave power (e.g., 100–150 W) and solvent dielectric properties .

Q. How do multiple chlorine substituents affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing effect of chlorine atoms:

- Activates the Ring: Enhances electrophilicity at C-2 and C-6 positions, facilitating reactions with nucleophiles (e.g., amines or thiols).

- Steric Hindrance: Cl substituents at C-3, C-4, and C-5 may hinder access to reactive sites; use bulky nucleophiles or polar aprotic solvents (e.g., DMF) to mitigate steric effects.

- Case Study: In similar trifluoromethyl-pyridine derivatives, nucleophilic aromatic substitution (SNAr) proceeds efficiently at 80–100°C with K₂CO₃ as a base .

Q. How can computational tools predict the electronic effects of chlorine substituents on the hydroxyl group’s acidity?

- Methodological Answer: Employ density functional theory (DFT) calculations:

- Software: Gaussian or ORCA for optimizing molecular geometry and calculating pKa values.

- Parameters: Analyze electron density maps to assess charge distribution at the hydroxyl oxygen. Chlorine’s inductive effect increases acidity (predicted pKa ~4–5, comparable to phenolic acids).

- Validation: Compare computed results with experimental potentiometric titrations in aqueous/organic solvents .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer: Address variability through:

- Standardized Protocols: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR.

- Cross-Validation: Compare MS/MS fragmentation patterns with PubChem data .

- Collaborative Studies: Replicate synthesis and characterization in independent labs to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.